Cas no 2104156-34-3 (3-amino-2-(2-chloro-4-hydroxyphenyl)propanoic acid)
3-amino-2-(2-chloro-4-hydroxyphenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-amino-2-(2-chloro-4-hydroxyphenyl)propanoic acid
- EN300-1991469
- 2104156-34-3
-
- Inchi: 1S/C9H10ClNO3/c10-8-3-5(12)1-2-6(8)7(4-11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)
- InChI Key: RTAVRUKYIOECTE-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C(C(=O)O)CN)O
Computed Properties
- Exact Mass: 215.0349209g/mol
- Monoisotopic Mass: 215.0349209g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.5
- Topological Polar Surface Area: 83.6Ų
3-amino-2-(2-chloro-4-hydroxyphenyl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1991469-1g |
3-amino-2-(2-chloro-4-hydroxyphenyl)propanoic acid |
2104156-34-3 | 1g |
$1057.0 | 2023-09-16 | ||
| Enamine | EN300-1991469-5g |
3-amino-2-(2-chloro-4-hydroxyphenyl)propanoic acid |
2104156-34-3 | 5g |
$3065.0 | 2023-09-16 | ||
| Enamine | EN300-1991469-10g |
3-amino-2-(2-chloro-4-hydroxyphenyl)propanoic acid |
2104156-34-3 | 10g |
$4545.0 | 2023-09-16 | ||
| Enamine | EN300-1991469-0.05g |
3-amino-2-(2-chloro-4-hydroxyphenyl)propanoic acid |
2104156-34-3 | 0.05g |
$888.0 | 2023-09-16 | ||
| Enamine | EN300-1991469-0.1g |
3-amino-2-(2-chloro-4-hydroxyphenyl)propanoic acid |
2104156-34-3 | 0.1g |
$930.0 | 2023-09-16 | ||
| Enamine | EN300-1991469-0.25g |
3-amino-2-(2-chloro-4-hydroxyphenyl)propanoic acid |
2104156-34-3 | 0.25g |
$972.0 | 2023-09-16 | ||
| Enamine | EN300-1991469-0.5g |
3-amino-2-(2-chloro-4-hydroxyphenyl)propanoic acid |
2104156-34-3 | 0.5g |
$1014.0 | 2023-09-16 | ||
| Enamine | EN300-1991469-1.0g |
3-amino-2-(2-chloro-4-hydroxyphenyl)propanoic acid |
2104156-34-3 | 1g |
$1057.0 | 2023-06-02 | ||
| Enamine | EN300-1991469-2.5g |
3-amino-2-(2-chloro-4-hydroxyphenyl)propanoic acid |
2104156-34-3 | 2.5g |
$2071.0 | 2023-09-16 | ||
| Enamine | EN300-1991469-5.0g |
3-amino-2-(2-chloro-4-hydroxyphenyl)propanoic acid |
2104156-34-3 | 5g |
$3065.0 | 2023-06-02 |
3-amino-2-(2-chloro-4-hydroxyphenyl)propanoic acid Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 3-amino-2-(2-chloro-4-hydroxyphenyl)propanoic acid
3-Amino-2-(2-Chloro-4-Hydroxyphenyl)Propanoic Acid: A Comprehensive Overview
3-Amino-2-(2-chloro-4-hydroxyphenyl)propanoic acid is a biologically active compound with the CAS number 2104156-34-3. This compound has garnered significant attention in the fields of pharmacology, medicinal chemistry, and biochemistry due to its unique structural features and potential therapeutic applications. The molecule consists of a propanoic acid backbone with an amino group at position 3 and a substituted phenyl ring at position 2. The phenyl ring is further substituted with a chlorine atom at position 2 and a hydroxyl group at position 4, which contributes to its complex pharmacological profile.
Recent studies have highlighted the importance of 3-amino-2-(2-chloro-4-hydroxyphenyl)propanoic acid in modulating cellular signaling pathways. For instance, researchers have demonstrated that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of chronic inflammatory diseases such as arthritis and neurodegenerative disorders. The hydroxyl group on the phenyl ring plays a critical role in hydrogen bonding, which enhances the compound's bioavailability and ability to interact with cellular targets.
The synthesis of 3-amino-2-(2-chloro-4-hydroxyphenyl)propanoic acid involves a multi-step process that typically begins with the preparation of the phenolic precursor. Recent advancements in synthetic chemistry have enabled the development of more efficient and environmentally friendly methods for producing this compound. For example, the use of microwave-assisted synthesis has significantly reduced reaction times while maintaining high yields and purity levels.
In terms of biological activity, 3-amino-2-(2-chloro-4-hydroxyphenyl)propanoic acid has been shown to inhibit key enzymes involved in inflammation and oxidative stress. A study published in 2023 revealed that this compound selectively inhibits cyclooxygenase-2 (COX-2), an enzyme associated with inflammatory processes, without affecting cyclooxygenase-1 (COX-1), which is crucial for maintaining gastrointestinal health. This selectivity makes it an attractive alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which often cause adverse effects on the digestive system.
Moreover, 3-amino-2-(2-chloro-4-hydroxyphenyl)propanoic acid has demonstrated potential as a neuroprotective agent. Preclinical studies have shown that it can mitigate oxidative stress and reduce neuronal damage in models of Alzheimer's disease and Parkinson's disease. The amino group on the propanoic acid backbone is believed to contribute to its ability to cross the blood-brain barrier, enabling it to exert its effects directly on neural tissues.
The structural versatility of 3-amino-2-(2-chloro-4-hydroxyphenyl)propanoic acid also makes it a valuable tool in drug discovery efforts. By modifying the substituents on the phenyl ring or altering the length of the propanoic acid chain, researchers can explore a wide range of pharmacological activities. For example, substituting the chlorine atom with other halogens or electron-donating groups could enhance its solubility or alter its binding affinity for specific receptors.
From an industrial perspective, the production and application of 3-amino-2-(2-chloro-4-hydroxyphenyl)propanoic acid are closely monitored to ensure compliance with regulatory standards. The compound is typically synthesized in controlled environments using state-of-the-art equipment to maintain quality and consistency. Its stability under various storage conditions has also been thoroughly investigated, ensuring that it remains effective for extended periods.
In conclusion, 3-amino-2-(2-chloro-4-hydroxyphenyl)propanoic acid represents a significant advancement in medicinal chemistry due to its unique structure and diverse biological activities. With ongoing research into its mechanisms of action and potential therapeutic applications, this compound holds great promise for addressing unmet medical needs in inflammation, neurodegeneration, and beyond.
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